molecular formula C19H21NO B5853706 1-(4-biphenylylcarbonyl)azepane

1-(4-biphenylylcarbonyl)azepane

Cat. No.: B5853706
M. Wt: 279.4 g/mol
InChI Key: ROFXWDXZMUQQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Biphenylylcarbonyl)azepane (CAS 314282-98-9) is an organic compound with the molecular formula C19H21NO and an average molecular mass of 279.38 g/mol . This compound, also known as azepan-1-yl(biphenyl-4-yl)methanone, features an azepane (hexamethyleneimine) ring system, a seven-membered saturated heterocycle, linked via a carbonyl group to a biphenyl scaffold . The azepane ring is a recognized structural motif in medicinal chemistry, found in a variety of pharmaceutical agents due to its physicochemical properties and ability to contribute to biological activity . Compounds containing the azepane structure have demonstrated significant pharmacological properties across a wide range of therapeutic areas, making them a subject of ongoing research interest . The development of new azepane-containing analogs is an active area of investigation aimed at discovering new therapeutic agents with high efficacy and improved safety profiles . The specific molecular architecture of this compound, combining a lipophilic biphenyl group with a polar azepane ring, makes it a valuable intermediate or building block for chemical synthesis and drug discovery efforts. Researchers can utilize this compound in the design and development of novel bioactive molecules, leveraging its structural features for potential applications in creating anti-cancer, anti-tubercular, or anti-Alzheimer's agents, among other possibilities . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

azepan-1-yl-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(20-14-6-1-2-7-15-20)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFXWDXZMUQQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Azepane Derivatives

The following table summarizes key structural and physicochemical properties of 1-(4-biphenylylcarbonyl)azepane and its analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
This compound C₁₉H₂₁NO ~279.38 Biphenylylcarbonyl Hypothesized high lipophilicity (logP >5) due to aromatic groups -
1-(Pyridin-3-yl)azepane (2.3ac) C₁₁H₁₆N₂ 176.26 Pyridinyl Yellow oil; synthesized via hydride-mediated amination (9 hr, flash conditions)
[1-(1-Methylazepan-3-yl)-1H-indol-3-yl]methanone C₂₁H₂₃IN₂O 470.33 Indole, iodophenyl, methylazepane Identified as an AM-2233 isomer; isolated via column chromatography
AB-005 Azepane Isomer C₂₃H₃₀N₂O 366.50 Tetramethylcyclopropyl, indole Psychoactive analog; regulated in Germany (2012)
2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone C₂₀H₂₂BrNO 372.30 Bromophenyl, phenylethanone LogP = 5.187; high lipophilicity; 90% purity
4-Phenyl-azepane HCl C₁₂H₁₇N·HCl 211.73 Phenyl Commercial availability; used as a building block in synthesis

Key Comparisons

Synthetic Methods: 1-(Pyridin-3-yl)azepane () requires alkali metal hydrides and flash conditions (9 hours), whereas AM-2233 azepane isomer () involves multi-step purification (column chromatography, LC-MS, NMR).

Physicochemical Properties: Lipophilicity (logP) varies significantly: 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone (logP = 5.187, ) vs. 4-phenyl-azepane HCl (simpler structure, likely lower logP). Molecular weight ranges from 176.26 (pyridinyl derivative, ) to 470.33 (iodophenyl-indole analog, ), influencing bioavailability and target binding.

Biological Relevance: The AM-2233 azepane isomer () and AB-005 isomer () are linked to cannabinoid receptor activity, unlike 4-phenyl-azepane HCl (), which serves as a generic intermediate.

Q & A

Q. What are the established synthetic routes for 1-(4-biphenylylcarbonyl)azepane, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves coupling a biphenyl carbonyl chloride with azepane. Key steps include:
  • Acylation : Reacting 4-biphenylylcarbonyl chloride with azepane in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base to neutralize HCl .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization (60–75%) requires controlled temperature (0–5°C during acylation) and stoichiometric excess of azepane (1.2 eq) .
    Industrial analogies: Large-scale production may use continuous flow reactors for improved mixing and safety .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR confirms the azepane ring (δ 1.5–2.1 ppm, multiplet for CH2_2 groups) and biphenyl aromatic protons (δ 7.3–7.8 ppm). 13^{13}C NMR identifies the carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 307.18) .
  • IR : Stretching vibrations for C=O (~1650 cm1^{-1}) and aromatic C-H (~3050 cm1^{-1}) confirm functional groups .

Q. What initial biological screening approaches are recommended to assess the compound’s bioactivity?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Test against kinases or proteases (e.g., IC50_{50} determination via fluorescence-based assays) .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using HEK293 cells expressing target receptors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s receptor binding affinity across different assay platforms?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. Strategies include:
  • Cross-validation : Compare radioligand binding (e.g., 3^3H-labeled ligands) with functional assays (e.g., cAMP accumulation) .
  • Control standardization : Use reference compounds (e.g., ketanserin for 5-HT2A_{2A} receptors) to normalize inter-lab variability .
  • Structural analysis : Molecular docking (AutoDock Vina) to predict binding poses and explain affinity differences across receptor subtypes .

Q. What computational strategies are recommended for predicting the metabolic stability of this compound derivatives?

  • Methodological Answer :
  • In silico tools :
  • CYP450 metabolism : Use SwissADME or MetaCore to identify vulnerable sites (e.g., azepane ring oxidation) .
  • MD simulations : GROMACS to model liver microsome interactions and predict half-life .
  • Experimental correlation : Compare predictions with in vitro hepatocyte clearance assays .

Q. How should researchers design analogs to improve the compound’s blood-brain barrier (BBB) permeability while retaining target affinity?

  • Methodological Answer :
  • Structural modifications :
  • Introduce fluorine at the biphenyl para-position to enhance lipophilicity (clogP optimization) .
  • Reduce azepane ring size to piperidine for lower polar surface area (<90 Å2^2) .
  • Evaluation :
  • PAMPA-BBB assay : Measure permeability coefficients (Pe > 4.0 × 106^{-6} cm/s indicates BBB penetration) .
  • In vivo PET imaging : Radiolabel analogs (e.g., 18^{18}F) to quantify brain uptake in rodent models .

Q. What strategies mitigate low yields in the final acylation step during scale-up synthesis?

  • Methodological Answer :
  • Process optimization :
  • Switch from batch to flow chemistry for better heat/mass transfer .
  • Use N-methylmorpholine (NMM) instead of triethylamine to reduce side reactions .
  • Analytical monitoring : In-line FTIR tracks reaction progress and identifies intermediates .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting results about the compound’s cytotoxicity in similar cell lines be reconciled?

  • Methodological Answer :
  • Variable control :
  • Validate cell line authenticity (STR profiling) .
  • Standardize culture conditions (e.g., serum concentration, passage number).
  • Mechanistic studies :
  • RNA-seq to identify differential gene expression (e.g., apoptosis vs. survival pathways) .
  • Check for off-target effects via kinome-wide profiling (e.g., DiscoverX) .

Q. What experimental approaches elucidate the role of the azepane ring in target binding vs. metabolic instability?

  • Methodological Answer :
  • Isotopic labeling : Synthesize 14^{14}C-labeled azepane derivatives to track metabolic fate in microsomes .
  • Cryo-EM : Resolve ligand-receptor complexes to identify azepane interactions (e.g., hydrophobic pockets) .
  • SAR studies : Compare analogs with pyrrolidine or piperidine rings to isolate ring-size effects on potency and clearance .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Yields Under Different Conditions

ConditionYield (%)Purity (%)Reference
THF, 0°C, Triethylamine6598
DCM, RT, NMM7895
Flow reactor, 25°C8299

Table 2 : Biological Activity of Azepane Derivatives

Compound5-HT2A_{2A} IC50_{50} (nM)Cytotoxicity (HeLa, IC50_{50}, μM)
This compound12.3>100
Piperidine analog45.658.2
Fluorinated derivative8.992.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.